3-(2-Bromobenzyl)piperidin-3-ol
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Overview
Description
3-(2-Bromobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . It features a piperidine ring substituted with a 2-bromobenzyl group and a hydroxyl group at the 3-position. This compound is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 3-(2-Bromobenzyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with 2-bromobenzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the bromobenzyl halide, forming the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(2-Bromobenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzylpiperidine derivative. This can be achieved using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-(2-Bromobenzyl)piperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromobenzyl)piperidin-3-ol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its effects may be mediated through the modulation of these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
3-(2-Bromobenzyl)piperidin-3-ol can be compared to other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer properties.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-2-1-4-10(11)8-12(15)6-3-7-14-9-12/h1-2,4-5,14-15H,3,6-9H2 |
InChI Key |
XTMCWRAZKPWALV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=CC=C2Br)O |
Origin of Product |
United States |
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